molecular formula C24H17ClF3N3O B4561111 N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4561111
M. Wt: 455.9 g/mol
InChI Key: JEJDCOXKPIEWIO-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H17ClF3N3O and its molecular weight is 455.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.1012244 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development

The novel quinoline-2-carboxamide derivatives, including similar compounds, were labeled with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These derivatives showed high specific binding to PBR in various organs, suggesting their promise as radioligands for PBR imaging in vivo with PET (Matarrese et al., 2001).

Antitumor Agents

A series of phenyl-substituted derivatives of quinoline-8-carboxamide were synthesized and evaluated for in vivo antitumor activity. Several compounds showed good solid tumor activity, with certain derivatives effecting significant cures in leukemia and solid tumor models (Atwell et al., 1989).

Inhibition of Gene Expression

Structure-activity relationship studies were conducted on compounds inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. These studies aimed at improving potential oral bioavailability, with certain modifications showing comparable in vitro activity and improved gastrointestinal permeability (Palanki et al., 2000).

Molecular Modeling and Synthesis of Derivatives

Molecular modeling of DNA-antitumor drug intercalation interactions was performed for a series of phenylquinoline-8-carboxamide compounds, correlating structural and energetic features with biological properties. This study provided insights into the compounds' mechanism of action and potential as anticancer agents (McKenna et al., 1989).

Other Research Applications

The compound has been involved in the direct synthesis of pyridine derivatives, showing compatibility with sensitive N-vinyl amides, epimerizable substrates, and a variety of functional groups, highlighting its versatility in chemical synthesis (Movassaghi et al., 2007).

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N3O/c1-13-9-14(2)22-16(10-13)17(12-21(30-22)20-5-3-4-8-29-20)23(32)31-19-7-6-15(25)11-18(19)24(26,27)28/h3-12H,1-2H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJDCOXKPIEWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
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N-[4-chloro-2-(trifluoromethyl)phenyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.